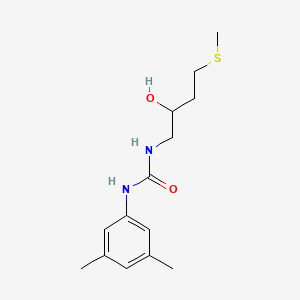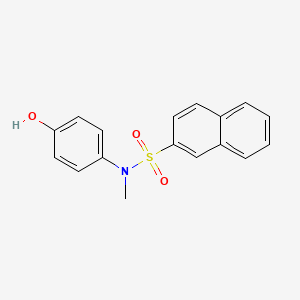
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. Attached to one of the carbon atoms of the naphthalene core would be a sulfonamide group, which would be further substituted with a 4-hydroxy-N-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility, melting point, and boiling point would need to be determined experimentally .科学的研究の応用
Antiviral Activity Against Dengue Virus
4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . A study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . The study found that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved a >3-fold improvement .
Inhibition of Severe Acute Respiratory Syndrome-Coronavirus 2 (SARS-CoV-2) Entry
4-HPR has been found to suppress the SARS-CoV-2 spike protein-mediated membrane fusion through a decrease in membrane fluidity . This inhibitory effect on viral entry is associated with the generation of reactive oxygen species (ROS), as 4-HPR is a well-known ROS-inducing agent .
Anticancer Activity
4-HPR has been studied for a long time mainly for its anticancer activity . It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.
Inhibition of Dihydroceramide Δ4-Desaturase 1 (DEGS1) Enzymatic Activity
4-HPR inhibits the DEGS1 enzymatic activity . DEGS1 is an enzyme involved in the biosynthesis of ceramides, a type of lipid molecule that plays a crucial role in cell signaling and apoptosis.
作用機序
Target of Action
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide, also known as Fenretinide , is a synthetic retinoid derivative. Retinoids are substances related to vitamin A . Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide’s mode of action is unique. It can inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .
Pharmacokinetics
The pharmacokinetics of Fenretinide have been studied in rats and mice . Following an intravenous dose of 5 mg/kg to rats, Fenretinide distributed to all tissues examined with the highest levels reached in the liver . The distribution period was completed in about 4 hours and was followed by first-order elimination kinetics . The half-life for Fenretinide elimination from the liver was 9.4 hours, from the serum was 12.0 hours, from the mammary gland was 43.6 hours, and from the urinary bladder was 9.3 hours .
Result of Action
The result of Fenretinide’s action is cell death through apoptosis and/or necrosis . This is due to the buildup of ceramide in tumor cells and the accumulation of reactive oxygen species (ROS) . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-18(15-7-9-16(19)10-8-15)22(20,21)17-11-6-13-4-2-3-5-14(13)12-17/h2-12,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXIHFBYKBIEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


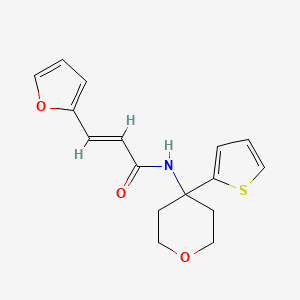
![5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393930.png)
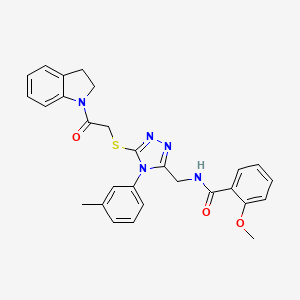
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)
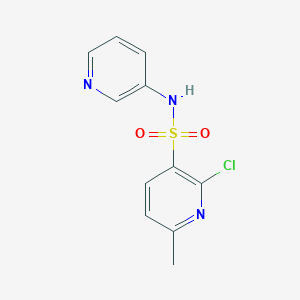
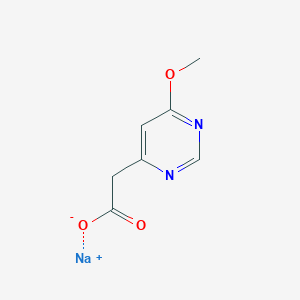
![N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide](/img/structure/B2393935.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2393936.png)

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2393939.png)
![2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2393940.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2393941.png)
